4-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride
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Overview
Description
4-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds. It features a pyridine ring substituted with an aminomethyl group and a methyl group, and it is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(aminomethyl)-6-methylpyridine with suitable reagents to form the desired dihydropyridinone structure. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
4-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: A related compound used in research and medicine.
6-Methylpyridine: Another similar compound with different substitution patterns.
Uniqueness
4-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride is unique due to its specific substitution pattern and the presence of both aminomethyl and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
4-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride, with CAS number 1909310-08-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H12Cl2N2O
- Molecular Weight : 211.09 g/mol
- CAS Number : 1909310-08-2
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of dihydropyridinone derivatives. The compound has shown activity against various bacterial strains, which is critical in the context of rising antibiotic resistance. The mechanism often involves inhibition of bacterial cell wall synthesis and protein synthesis pathways.
Table 1: Antimicrobial Activity of Dihydropyridinone Derivatives
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | S. aureus | 16 µg/mL |
These results indicate a promising profile for further development as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly those related to hematological malignancies.
Case Study: Apoptosis Induction
In a study involving human myelodysplastic syndrome (SKM-1) cell lines, this compound was shown to significantly increase the levels of acetylated histones and induce G1 cell cycle arrest. This suggests that the compound may act as a histone deacetylase inhibitor (HDACi), which is a promising strategy in cancer therapy .
The biological activity of this compound is likely attributed to its ability to interact with key cellular targets:
- Histone Deacetylase Inhibition : By inhibiting HDACs, the compound can alter gene expression profiles associated with cell cycle regulation and apoptosis.
- Antibacterial Mechanism : The inhibition of peptidoglycan synthesis in bacteria disrupts cell wall integrity, leading to bacterial lysis.
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound has been characterized in animal models. Studies indicate favorable absorption and distribution characteristics with minimal toxicity at therapeutic doses.
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | ~75% |
Half-life | 3 hours |
Volume of distribution | 0.5 L/kg |
Properties
IUPAC Name |
4-(aminomethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-5-2-6(4-8)3-7(10)9-5;;/h2-3H,4,8H2,1H3,(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUHVBSTIGAHOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909310-08-2 |
Source
|
Record name | 4-(aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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